Schottenol

Catalog No.
S561558
CAS No.
521-03-9
M.F
C29H50O
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Schottenol

CAS Number

521-03-9

Product Name

Schottenol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

YSKVBPGQYRAUQO-UZSYLJJSSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Synonyms

22,23-dihydrospinasterol, delta(7)-stigmastenol, schottenol, stigmast-7-en-3-ol, stigmast-7-enol, stigmast-7-enol, (3beta,5alpha)-isomer, stigmast-7-enol, (3beta,5alpha,24S)-isomer

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Anti-inflammatory and Neuroprotective Properties:

Studies suggest Schottenol possesses anti-inflammatory and neuroprotective properties. Research demonstrates its ability to:

  • Reduce oxidative stress and inflammation: Schottenol can mitigate the production of reactive oxygen species (ROS) and pro-inflammatory mediators in activated microglial cells, potentially protecting against neurodegenerative diseases .
  • Modulate gene expression: Schottenol can influence the expression of genes linked to cholesterol metabolism and inflammation, potentially contributing to its protective effects .

Potential Cholesterol-Lowering Effects:

Schottenol exhibits promising effects on cholesterol regulation. Research suggests it can:

  • Activate Liver X receptors (LXRs): Schottenol may act as an LXR agonist, promoting the expression of genes involved in cholesterol efflux from cells, potentially contributing to lower blood cholesterol levels .
  • Modulate cholesterol metabolism: Schottenol may influence various pathways involved in cholesterol metabolism, potentially impacting its levels in the body .

Ongoing Research and Future Potential:

Schottenol remains an actively researched area, with ongoing investigations exploring its potential benefits in various contexts, including:

  • Neurodegenerative diseases: Further exploration of Schottenol's neuroprotective properties against conditions like Alzheimer's and Parkinson's disease.
  • Cardiovascular health: Investigating the potential of Schottenol in managing cholesterol levels and reducing cardiovascular risk.
  • Skin health: Studying the potential benefits of Schottenol in skin health and cosmetics due to its anti-inflammatory properties.

Schottenol is a natural phytosterol, primarily found in various plant oils, including argan oil, milk thistle seed oil, nigella seed oil, and pumpkin seed oil. It is a sterol characterized by its unique structure, which contributes to its biological activity and potential health benefits. Schottenol is closely related to other phytosterols such as spinasterol and stigmasterol, sharing similar properties but differing in their specific biological effects and applications.

That are significant for its transformation and utility:

  • Oxidation: Schottenol can be oxidized to form various oxysterols, which may have distinct biological activities.
  • Hydrogenation: This process can modify the sterol structure, impacting its physical and chemical properties .
  • Esterification: Schottenol can react with fatty acids to form esters, which are important in food and cosmetic formulations.

These reactions are crucial for understanding how schottenol can be utilized in different applications, particularly in pharmaceuticals and nutraceuticals.

Research indicates that schottenol exhibits various biological activities:

  • Antioxidant Properties: Schottenol has been shown to possess antioxidant capabilities, potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects: Studies suggest that schottenol may modulate inflammatory responses, contributing to its therapeutic potential .
  • Cell Growth: While it does not significantly affect cell growth directly, its role in cellular signaling pathways may influence other biological processes .

These properties make schottenol a compound of interest in health-related research.

The synthesis of schottenol can be achieved through several methods:

  • Natural Extraction: Schottenol can be isolated from plant sources like argan oil using extraction techniques.
  • Chemical Synthesis: A notable method involves a four-step synthesis pathway that allows for the efficient production of schottenol from simpler precursors .
  • Biotransformation: Utilizing microorganisms or enzymes to convert substrates into schottenol can also be an effective synthetic route.

These methods highlight the versatility of schottenol's production, whether through natural or synthetic means.

Schottenol has several applications across various fields:

  • Nutraceuticals: Due to its health benefits, schottenol is used in dietary supplements aimed at improving cardiovascular health and reducing cholesterol levels.
  • Cosmetics: Its antioxidant properties make it valuable in skincare products for protecting against skin damage.
  • Pharmaceuticals: Research into its anti-inflammatory effects suggests potential applications in drug development for inflammatory diseases.

These applications underscore the compound's relevance in both health and beauty industries.

Schottenol shares structural and functional similarities with several other phytosterols. Below is a comparison highlighting its uniqueness:

CompoundSourceBiological ActivityUnique Feature
SchottenolArgan oil, etc.Antioxidant, anti-inflammatoryUnique sterolic structure
SpinasterolArgan oilAntioxidantHigher potency in some studies
StigmasterolSoybean oilCholesterol-loweringWidely studied for cardiovascular benefits
Beta-sitosterolVarious plant oilsCholesterol-loweringCommonly used in supplements

Schottenol's unique sterolic structure differentiates it from other phytosterols, influencing its specific biological activities and applications.

XLogP3

9.1

UNII

11L60JD672

Other CAS

521-03-9

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Dates

Modify: 2024-04-14

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